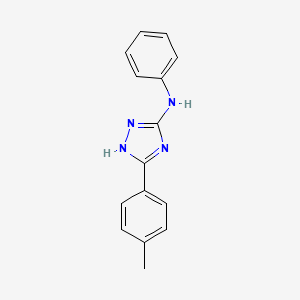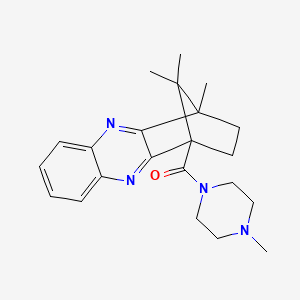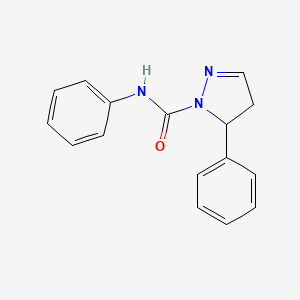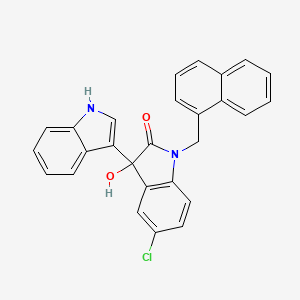![molecular formula C20H18ClN5O3 B4102381 4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B4102381.png)
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
Vue d'ensemble
Description
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone core, substituted with a chloro group, a nitrophenyl group, and a piperazinyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrophenylpiperazine with a suitable pyridazinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler analog with similar core structure but lacking the complex substituents.
Pyrimidine: Another diazine compound with different nitrogen positioning.
Pyrazine: A related compound with nitrogen atoms at different positions in the ring.
Uniqueness
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a piperazinyl moiety makes it particularly interesting for medicinal chemistry applications .
Propriétés
IUPAC Name |
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c21-19-18(14-22-25(20(19)27)16-4-2-1-3-5-16)24-12-10-23(11-13-24)15-6-8-17(9-7-15)26(28)29/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEOHNOLJDRUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(2,4-Dichlorophenoxy)ethoxy]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4102304.png)
![methyl 1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4102311.png)


![1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4102348.png)

![3-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4102358.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4102359.png)
![{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(pentafluorophenyl)methanone](/img/structure/B4102361.png)

![N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4102375.png)
![1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-PYRIMIDINYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4102395.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylprop yl)-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B4102407.png)
![2-[(3-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4102408.png)
